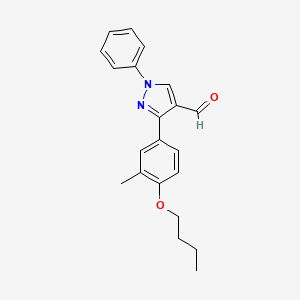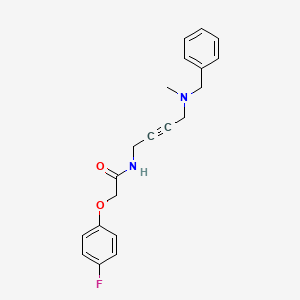
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide is a synthetic organic compound characterized by its unique structural features, including a benzyl(methyl)amino group, a but-2-yn-1-yl chain, and a 4-fluorophenoxyacetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide typically involves multiple steps:
Formation of the But-2-yn-1-yl Intermediate: This step involves the alkylation of a suitable alkyne precursor with a benzyl(methyl)amine derivative under basic conditions.
Coupling with 4-Fluorophenoxyacetic Acid: The intermediate is then coupled with 4-fluorophenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods such as crystallization or preparative HPLC.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl or fluorophenoxy positions, using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride in DMF (dimethylformamide) or alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Studies may focus on its binding affinity, specificity, and potential as a biochemical probe.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be evaluated for its activity against various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-chlorophenoxy)acetamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-bromophenoxy)acetamide: Similar structure but with a bromine atom instead of fluorine.
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-methylphenoxy)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenoxy group in N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-2-(4-fluorophenoxy)acetamide imparts unique electronic and steric properties, which can influence its reactivity and biological activity. This makes it distinct from its analogs with different substituents.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its applications and mechanisms of action.
Propiedades
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-2-(4-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O2/c1-23(15-17-7-3-2-4-8-17)14-6-5-13-22-20(24)16-25-19-11-9-18(21)10-12-19/h2-4,7-12H,13-16H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSYOUHDZFUOAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)COC1=CC=C(C=C1)F)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-chloro-2-fluorophenyl)-2-{[4-(4-fluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2768028.png)
![7-[4-(5-Chloro-6-oxo-1-phenyl-1,6-dihydropyridazin-4-yl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2768029.png)


![N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2768035.png)
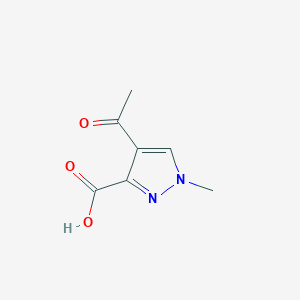
![3-bromo-N-[3-(3-chlorophenyl)-3-hydroxypropyl]benzamide](/img/structure/B2768037.png)
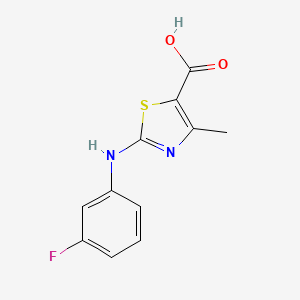
![3,4-difluoro-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)benzamide](/img/structure/B2768041.png)
![N-(3-chlorophenyl)-3-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2768044.png)
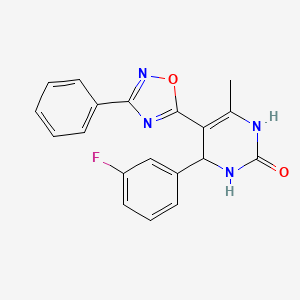
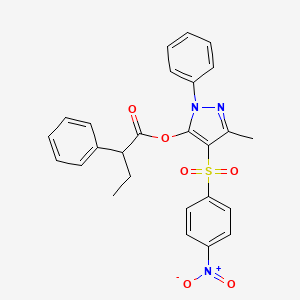
![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2768048.png)
